molecular formula C15H15N5O4S2 B2830668 4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1172512-31-0

4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2830668
CAS No.: 1172512-31-0
M. Wt: 393.44
InChI Key: LVKRNVHPKSYYLV-UHFFFAOYSA-N
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Description

4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including oxadiazole, thiadiazole, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting a thioamide with a nitrile in the presence of a dehydrating agent.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride under basic conditions.

    Coupling Reactions: The final compound can be obtained by coupling the intermediate products through various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the reaction conditions.

    Coupling Reactions: Palladium catalysts, base, and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.

    Materials Science: The compound can be used in the development of advanced materials with unique properties, such as conductive polymers or organic semiconductors.

    Industrial Chemistry: The compound can be used as a building block for the synthesis of other complex molecules with industrial applications, such as agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    Sulfonamides: Compounds containing the sulfonamide functional group, which are widely used in medicinal chemistry as antibiotics or diuretics.

    Oxadiazoles: Compounds containing the oxadiazole ring, which are known for their diverse biological activities and applications in materials science.

    Thiadiazoles: Compounds containing the thiadiazole ring, which are used in the development of agrochemicals and pharmaceuticals.

Properties

IUPAC Name

4-methyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c1-8(2)26(22,23)11-6-4-5-10(7-11)14-18-19-15(24-14)16-13(21)12-9(3)17-20-25-12/h4-8H,1-3H3,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKRNVHPKSYYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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